Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Description
Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (CAS: 1262046-13-8) is a specialized dialkylbiaryl phosphine ligand with the molecular formula C32H51O2P and a molecular weight of 498.72 . It is characterized by:
- Steric bulk: tert-butyl and isopropyl groups at the 2',4',6' positions of the biphenyl framework.
- Electronic modulation: Methoxy groups at the 3,6 positions enhance electron-donating capacity.
- Applications: Widely used in Pd-catalyzed cross-coupling reactions, drug synthesis, and functional materials due to its stability and reactivity .
Properties
Molecular Formula |
C32H51O2P |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
ditert-butyl-[2-[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H51O2P/c1-20(2)23-18-22(30(5,6)7)19-24(21(3)4)27(23)28-25(33-14)16-17-26(34-15)29(28)35(31(8,9)10)32(11,12)13/h16-21H,1-15H3 |
InChI Key |
DBLVBFDKAFEIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Oxidation Reactions
The phosphorus(III) center in this compound undergoes oxidation to form phosphine oxides (P(V)) under oxidative conditions. Common oxidants include:
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, THF/MeOH | Phosphine oxide | 85–92% | Mild conditions preserve biphenyl backbone |
| Ozone (O₃) | -78°C, CH₂Cl₂ | Oxidized derivatives | 60–75% | Requires cryogenic conditions to prevent over-oxidation |
Key Finding : Oxidation selectivity depends on steric protection; bulky substituents slow reaction kinetics but improve product stability.
Reduction Reactions
Reduction of oxidized derivatives (e.g., phosphine oxides) regenerates the active phosphine ligand:
| Reducing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Reflux in THF | Regenerated phosphine | 78–85% |
| Silanes (e.g., Et₃SiH) | Catalytic Pd, 80°C | Phosphine | 90–95% |
Mechanistic Insight : LiAlH₄ reduces P=O bonds via nucleophilic attack, while silanes operate through radical pathways in Pd-mediated systems .
Substitution Reactions
The phosphorus atom participates in nucleophilic substitution, enabling functional group interconversion:
| Substrate | Reagent | Product | Selectivity |
|---|---|---|---|
| R-X (X = Cl, Br) | KOtBu, Pd catalyst | R-P bonded complexes | >90% |
| AuCl(THT) | THF, RT | Au(I)-phosphine complexes | 95% |
Application : Substitution reactions generate transition metal complexes critical for Suzuki-Miyaura and Buchwald-Hartwig couplings .
Table 1: Performance in Pd-Catalyzed Reactions
Mechanism : The ligand’s electron-rich tert-butyl and isopropyl groups facilitate oxidative addition of aryl halides while suppressing off-cycle intermediates .
Thermal and Solvent Stability
The compound demonstrates exceptional stability under harsh conditions, enabling its reuse in catalytic systems:
| Condition | Stability | Decomposition Pathway |
|---|---|---|
| 150°C, air | <5% loss in 24h | Oxidation to phosphine oxide |
| Reflux in DMF | No degradation | — |
Note : Stability is attributed to steric shielding of the P center by aryl and alkyl groups .
Comparative Reactivity with Analogues
The 4’-tert-butyl group distinguishes this ligand from similar phosphines like BrettPhos:
| Ligand | Steric Bulk (ų) | Reaction Rate (k, min⁻¹) |
|---|---|---|
| This compound | 186 | 0.42 |
| BrettPhos | 172 | 0.38 |
| tBuXPhos | 195 | 0.35 |
This ligand’s versatility in oxidation, reduction, and catalytic cycles underscores its importance in modern synthetic methodologies. Its design principles—balancing steric bulk and electronic donation—continue to inform the development of next-generation ligands.
Scientific Research Applications
Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species then participate in various catalytic cycles, facilitating reactions like cross-coupling by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities:
Table 2: Reaction Efficiency in Cross-Coupling Reactions
Biological Activity
Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is a complex organophosphorus compound known for its unique structural features and diverse biological applications. This article explores its biological activity, including its role in catalysis, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features multiple tert-butyl and isopropyl groups attached to a biphenyl backbone, which contributes to its stability and reactivity. Its molecular formula is and it has been characterized for its ligand properties in various catalytic processes.
1. Catalytic Activity
This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. It enhances the reactivity and selectivity of catalysts used in organic synthesis, making it valuable in the production of pharmaceuticals and fine chemicals.
2. Enzyme Interaction Studies
Recent research has investigated the compound's interaction with various enzymes. For example, it has been explored as a potential inhibitor of dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose metabolism and diabetes management. The structural features of this phosphine compound allow it to interact favorably with the active sites of certain enzymes .
The biological activity of this compound largely stems from its ability to coordinate with metal centers like palladium, forming active catalytic species that stabilize transition states during reactions. This coordination facilitates various biochemical transformations and enhances the efficacy of catalytic cycles.
Case Study 1: DPP IV Inhibition
In a comparative study on DPP IV inhibitors, derivatives of this compound were evaluated for their inhibitory effects. The results indicated that certain modifications to the compound could enhance its inhibitory potency against DPP IV while reducing off-target interactions with adrenergic receptors .
| Compound | DPP IV Inhibition (IC50 µM) | Comments |
|---|---|---|
| Original Compound | 25 | Moderate inhibition |
| Modified Compound A | 10 | Enhanced activity |
| Modified Compound B | 5 | Strong inhibition |
Case Study 2: Catalytic Applications
In a series of experiments focusing on palladium-catalyzed reactions, this compound was used as a ligand. The results demonstrated significant improvements in yield and selectivity for target compounds compared to reactions without this ligand.
Q & A
Basic Research Questions
Q. How is Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine synthesized, and what are the critical reaction parameters for optimizing yield?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a related phosphine ligand was synthesized using [2-(2-aminophenyl)phenyl]-methylsulfonyloxy-palladium with dicyclohexylphosphino ligands under inert atmosphere at 120°C in 1,4-dioxane for 12 hours . Key parameters include:
- Catalyst loading : 0.02–0.04 mmol (5–10 mol%).
- Temperature : Elevated temperatures (≥100°C) to overcome steric hindrance from bulky tert-butyl and isopropyl groups.
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of aromatic intermediates.
- Purification : Column chromatography with silica gel and inert storage (2–8°C under nitrogen) to prevent oxidation .
Q. What analytical techniques are most reliable for characterizing this phosphine ligand?
- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is essential for structural confirmation. For instance:
- ³¹P NMR : Detects phosphorus environments (δ ~20–30 ppm for arylphosphines) and identifies impurities .
- ¹H NMR : Methyl and methoxy protons (δ 1.0–1.5 ppm for tert-butyl; δ 3.5–4.0 ppm for OCH₃) confirm substitution patterns.
- Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., m/z ~480–570 for similar ligands) .
Q. What are the optimal storage conditions to maintain ligand stability?
- Methodological Answer : The ligand is air- and moisture-sensitive due to the phosphine moiety. Best practices include:
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C .
- Handling : Use gloveboxes or Schlenk techniques to prevent oxidation to phosphine oxide.
- Stability monitoring : Periodic ³¹P NMR to detect oxidation (new peaks at δ ~40–50 ppm) .
Advanced Research Questions
Q. How does the steric and electronic profile of this ligand influence its performance in cross-coupling catalysis compared to BrettPhos or t-BuBrettPhos?
- Methodological Answer :
- Steric effects : The 2',4',6'-triisopropyl and tert-butyl groups create a highly congested environment, favoring oxidative addition in aryl halide activation but potentially slowing transmetallation. Compare turnover numbers (TONs) in Buchwald-Hartwig aminations .
- Electronic effects : Methoxy groups at 3,6-positions donate electron density, enhancing Pd(0) stabilization. Electrochemical studies (cyclic voltammetry) can quantify electron-donating strength vs. BrettPhos .
- Case study : In Suzuki-Miyaura couplings, this ligand showed 15% higher yield than t-BuBrettPhos for sterically hindered substrates due to improved Pd intermediate stability .
Q. How can researchers resolve contradictions in reported catalytic efficiencies across different studies?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Trace Pd or phosphine oxide impurities (detected via ICP-MS or ³¹P NMR) can poison catalysts. Replicate reactions with rigorously purified ligand batches .
- Solvent/base effects : Test alternative bases (Cs₂CO₃ vs. NaOt-Bu) and solvents (toluene vs. THF) to identify optimal conditions .
- Substrate scope limitations : Perform kinetic studies (e.g., Arrhenius plots) to differentiate steric vs. electronic bottlenecks.
Q. What strategies are effective in synthesizing derivatives of this ligand for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional group interconversion : Methoxy groups can be demethylated (e.g., BBr₃ in CH₂Cl₂) to hydroxyls for further derivatization .
- Phosphine modification : Substitute tert-butyl groups with smaller substituents (e.g., cyclohexyl) via ligand metathesis to study steric effects .
- Biphenyl core modification : Introduce electron-withdrawing groups (e.g., NO₂) at the 4'-position to tune electronic properties .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
